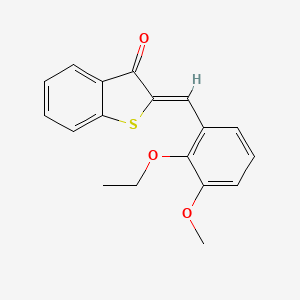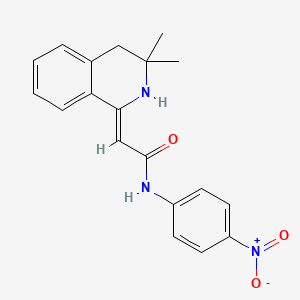
N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a piperazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and differentiation. This compound may also inhibit the activity of other enzymes and signaling pathways, which may contribute to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. This compound has been shown to scavenge free radicals and protect against oxidative stress, which may contribute to its anticancer and neuroprotective properties. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. In addition, this compound has been found to have analgesic activity in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, this compound has some limitations, including its limited stability in aqueous solutions and its potential to form reactive intermediates under certain conditions. Researchers should take these factors into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for research on N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, including its potential as a therapeutic agent for cancer, fungal infections, and viral infections. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the pharmacokinetics and pharmacodynamics of this compound need to be studied in more detail to determine its optimal dosage and administration route. Further research is also needed to explore the potential of this compound as a lead compound for drug development and to identify analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. The synthesis method of this compound is relatively simple, and its low toxicity and high solubility make it a useful compound for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine can be synthesized using a simple one-pot reaction between 4-bromobenzaldehyde, 2-methoxyaniline, and piperazine in the presence of a catalyst. The reaction involves the condensation of the aldehyde and amine groups, followed by cyclization to form the piperazine ring. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-(4-bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been studied extensively for its potential therapeutic applications, including its anticancer, antifungal, and antiviral properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Propriétés
IUPAC Name |
(Z)-1-(4-bromophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c1-23-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(19)9-7-15/h2-9,14H,10-13H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAXUFIVNZTRGL-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)

![benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5907534.png)

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)

![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5907572.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dimethoxybenzylidene)acetohydrazide](/img/structure/B5907602.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5907608.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B5907612.png)

![1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5907619.png)
![3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)
